N-(2,3-dimethylphenyl)-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
Description
N-(2,3-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-12-6-5-7-17(14(12)3)23-27(25,26)19-11-16(10-13(2)15(19)4)18-8-9-20(24)22-21-18/h5-11,23H,1-4H3,(H,22,24) |
InChI Key |
WULUPQKCXZWWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide backbone, followed by the introduction of the pyridazine ring and subsequent functional group modifications. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme functions or cellular processes.
Medicine: Possible development as a therapeutic agent for treating bacterial infections or other diseases.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with metabolic pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE include other sulfonamides and pyridazine derivatives. Examples include:
- Sulfamethoxazole: A well-known antibiotic.
- Pyridazine-based inhibitors: Used in various therapeutic applications.
Uniqueness
The uniqueness of N-(2,3-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
